Array ( [bid] => 1304120 )
Summary: Quinoline-based compounds have been synthesized and tested for their antimicrobial performance against various microorganisms .
Methods: The compounds were synthesized and then screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa. Antifungal activity was also carried out on the fungal strains Candida albicans and Penicillium chrysogenum .
Results: Compounds showed significant antimicrobial activity against all the tested microorganisms .
Summary: Quinoline allied heterocycles have been screened for hepatocyte growth inhibition .
Methods: The compounds were subjected to a docking study .
Results: The study revealed that certain compounds emerged as potent molecules favored by a hydrophilic hydroxyl group .
Summary: Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Methods: Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
Results: New therapeutic agents have been developed using the quinoline nucleus .
Summary: Certain quinoline derivatives have been found to act as selective antagonists at the glycine site of the NMDA receptor .
Methods: The compounds were tested for their ability to counteract haloperidol-induced muscle rigidity in rats .
Results: One such compound, L-701,324, was found to be effective in this regard .
Summary: Some quinoline derivatives have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Methods: The compounds were tested for their inhibitory activity against the RNA-dependent RNA polymerase enzyme .
Results: One compound, 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, was found to be an effective inhibitor .
Summary: Certain 4-hydroxyquinolines have shown potent antimicrobial activity against Helicobacter pylori .
Methods: The 4-hydroxyquinolines were reacted with phosphorous oxychloride to form 4-chloroquinolines, which were then heated with diethyl sodiomethylmalonate in DMF to yield substituted ethyl 2-(quinolin-4-yl)propanoates .
Results: Many of these compounds showed potent antimicrobial activity against Helicobacter pylori .
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a quinoline moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 336.30 g/mol. The compound's structure features a dihedral angle of 57.4° between the mean planes of the quinolin-4-yl and phenyl-ethanone groups, indicating significant steric interactions that influence its chemical properties and biological activities .
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone exhibits significant biological activities, particularly in pharmacological contexts. It has shown potential as an anti-cancer agent, with studies indicating its effectiveness against various cancer cell lines. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, contributing to its pharmacodynamic properties . Additionally, compounds with similar structures have been noted for their antibacterial and anti-inflammatory activities .
The synthesis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves a multi-step process:
This compound has applications in medicinal chemistry due to its biological activities. It is primarily explored for its potential as an anti-cancer drug, making it a candidate for further pharmaceutical development. Additionally, its unique structural features make it valuable in materials science for developing new organic compounds with specific electronic properties .
Interaction studies involving 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone focus on its binding affinity to various biological targets. Preliminary data suggest that it interacts with proteins involved in cancer pathways, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest . Further studies using computational modeling are necessary to elucidate these interactions at the molecular level.
Several compounds share structural similarities with 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Contains hydroxyl group | Exhibits chelation properties |
| 6-Fluoroquinoline | Fluoro substitution at position 6 | Enhanced antimicrobial activity |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group on phenol | Stronger acidity compared to other phenols |
These compounds differ mainly in their functional groups and positions of substituents, which significantly affect their biological activities and chemical reactivity. The trifluoromethyl group in 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone enhances its lipophilicity and alters its interaction with biological targets compared to other similar compounds .
Irritant